molecular formula C22H25N3O3S2 B3011117 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone CAS No. 886934-41-4

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Cat. No.: B3011117
CAS No.: 886934-41-4
M. Wt: 443.58
InChI Key: XHTAWMNKNXFNDG-UHFFFAOYSA-N
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Description

“(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone” is a synthetic arylpiperazine derivative characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, linked to a piperazine ring. The piperazine moiety is further connected to a phenylmethanone group bearing an ethylsulfonyl substituent at the ortho position.

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-4-30(27,28)19-8-6-5-7-17(19)21(26)24-9-11-25(12-10-24)22-23-18-14-15(2)13-16(3)20(18)29-22/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAWMNKNXFNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a complex organic molecule that belongs to the class of thiazole-containing piperazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Structural Characteristics

The compound's structure integrates several functional groups:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Benzo[d]thiazole Moiety : Contributes to the compound's biological activity through its electron-withdrawing properties.
  • Sulfonyl Group : Enhances solubility and bioavailability, potentially increasing therapeutic efficacy.

Synthesis

The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Piperazine Derivative : Reacting 5,7-dimethylbenzo[d]thiazole with piperazine.
  • Sulfonylation : Introducing the ethylsulfonyl group through electrophilic substitution.
  • Final Coupling Reaction : Completing the methanone formation.

Controlled conditions such as temperature and solvent choice (e.g., DMF or DMSO) are crucial for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone exhibit significant antimicrobial activity. In vitro studies have shown:

  • Moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antifungal activity against pathogens such as Candida albicans .

Table 1 summarizes the antimicrobial activity of related thiazole-piperazine derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

Preliminary studies have suggested that thiazole-containing compounds can induce apoptosis in cancer cells. Mechanisms may involve:

  • Disruption of tubulin polymerization.
  • Induction of cell cycle arrest.

In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation effectively .

Case Studies

A recent study focused on synthesizing a series of thiazole-piperazine derivatives, which were evaluated for their biological activities. Notably:

  • Compounds exhibited varying degrees of antimicrobial efficacy.
  • The presence of specific substituents on the piperazine ring influenced the overall activity significantly .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

  • Core Structure : Benzo[b]thiophene (vs. benzo[d]thiazole in the target compound).
  • Substituents : A nitro group on the phenylpiperazine (electron-withdrawing) vs. an ethylsulfonyl group (moderately electron-withdrawing) in the target compound.
  • Synthesis : Prepared via coupling of 1-(4-nitrophenyl)piperazine with a benzo[b]thiophene precursor in dichloromethane, followed by recrystallization .
  • Implications : The nitro group may enhance electrophilicity but reduce metabolic stability compared to ethylsulfonyl.

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

  • Core Structure : Thiophene (vs. benzothiazole).
  • Substituents : Trifluoromethyl (strong electron-withdrawing) vs. ethylsulfonyl.
  • Synthesis : Derived from piperazine and thiophene precursors, emphasizing the role of fluorinated groups in tuning lipophilicity .
  • Implications : The trifluoromethyl group may improve blood-brain barrier penetration compared to ethylsulfonyl.

Analogues with Piperazine-Linked Aromatic Ketones

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b)

  • Key Feature: Incorporates a propanol linker (vs. methanone in the target compound).
  • Substituents : Fluorophenyl and methoxy groups (electron-donating) vs. ethylsulfonyl (electron-withdrawing).
  • Synthesis : Utilizes NaBH4 reduction of a ketone intermediate, highlighting reducible functional groups in similar scaffolds .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Core Structure : Triazole-thioether (vs. benzothiazole-piperazine).
  • Substituents : Phenylsulfonyl group (similar to ethylsulfonyl in the target compound).

Comparative Analysis Table

Compound Core Structure Key Substituents Synthetic Strategy Potential Advantages
Target Compound Benzothiazole-piperazine 5,7-Dimethyl, ethylsulfonyl Not specified in evidence Balanced lipophilicity, metabolic stability
7f Benzo[b]thiophene 4-Nitrophenyl Piperazine coupling in CH2Cl2 High electrophilicity
Compound 21 Thiophene Trifluoromethyl Fluorinated arylpiperazine synthesis Enhanced BBB penetration
8b Benzo[b]thiophene-propanol 2-Fluorophenyl, methoxy Ketone reduction with NaBH4 Improved solubility via hydroxyl group

Key Research Findings and Implications

Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound may offer a compromise between metabolic stability and receptor binding compared to stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

Heterocyclic Cores : Benzothiazole derivatives are less explored than thiophene or triazole analogues, suggesting unique opportunities for selectivity in biological targets .

Synthetic Flexibility : The use of α-halogenated ketones (as in ) and piperazine coupling () provides adaptable pathways for modifying the target compound’s scaffold.

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